4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate
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Overview
Description
4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate is a chemical compound with the molecular formula C16H20O2S2. It is characterized by the presence of a dithiolan ring attached to a phenyl group, which is further connected to a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with cyclohexanecarboxylic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dithiolan ring or the phenyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolan ring can yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl and cyclohexanecarboxylate moieties can interact with hydrophobic regions of proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dithiolan-2-yl)phenol: Lacks the cyclohexanecarboxylate group, making it less hydrophobic.
Cyclohexanecarboxylic acid: Does not contain the dithiolan ring or phenyl group, limiting its reactivity.
Phenyl cyclohexanecarboxylate: Lacks the dithiolan ring, reducing its potential for covalent interactions with proteins.
Uniqueness
4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate is unique due to the combination of the dithiolan ring, phenyl group, and cyclohexanecarboxylate moiety. This combination provides a balance of hydrophobic and reactive properties, making it versatile for various applications in scientific research and industry .
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2S2/c17-15(12-4-2-1-3-5-12)18-14-8-6-13(7-9-14)16-19-10-11-20-16/h6-9,12,16H,1-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZWILAULIEQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3SCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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